A Technical Guide to the Synthesis and Characterization of 8-Amino-2-methyl-2H-benzo[b]oxazin-3(4H)-one
A Technical Guide to the Synthesis and Characterization of 8-Amino-2-methyl-2H-benzo[b]oxazin-3(4H)-one
A Technical Guide to the Synthesis and Characterization of 8-Amino-2-methyl-2H-benzo[b][1][2]oxazin-3(4H)-one
Abstract
This technical guide provides a comprehensive, in-depth methodology for the synthesis and characterization of the novel heterocyclic compound, 8-Amino-2-methyl-2H-benzo[b][1][2]oxazin-3(4H)-one (CAS No. 870064-81-6)[3]. The 2H-benzo[b][1][2]oxazin-3(4H)-one scaffold is a privileged structure in medicinal chemistry, appearing in compounds with a wide range of biological activities, including anti-inflammatory, anti-cancer, and neuroprotective properties[4][5]. This document outlines a robust and logical multi-step synthetic pathway, provides detailed experimental protocols, and describes the necessary analytical techniques for the unambiguous structural elucidation and purity assessment of the final compound. The content is designed for researchers, chemists, and professionals in the field of drug discovery and development.
Retrosynthetic Analysis and Synthesis Strategy
The synthesis of 8-Amino-2-methyl-2H-benzo[b][1][2]oxazin-3(4H)-one is best approached by constructing the core heterocyclic ring first, followed by the functionalization of the aromatic ring. A logical retrosynthetic analysis suggests a pathway beginning with a commercially available nitrophenol. The key steps involve N-acylation, base-mediated intramolecular cyclization, and a final nitro group reduction. This strategy avoids potential complications from a free amino group during the initial acylation and cyclization steps.
The proposed forward synthesis begins with 2-amino-3-nitrophenol. The amino group is first acylated with 2-chloropropionyl chloride[6]. The resulting amide intermediate then undergoes an intramolecular Williamson ether synthesis (O-alkylation) upon treatment with a non-nucleophilic base, where the phenoxide displaces the chloride to form the benzoxazinone ring. The final step is the selective reduction of the nitro group to the target primary amine. Catalytic hydrogenation is selected for this final transformation due to its high efficiency and cleaner reaction profile compared to metal-acid reductions.
Caption: Retrosynthetic analysis of the target compound.
Detailed Synthetic Protocol
This section details the step-by-step procedure for the synthesis of 8-Amino-2-methyl-2H-benzo[b][1][2]oxazin-3(4H)-one.
Materials and Reagents
| Reagent/Material | Formula | Purity | Supplier |
| 2-Amino-3-nitrophenol | C₆H₆N₂O₃ | ≥98% | Commercial |
| 2-Chloropropionyl chloride | C₃H₄Cl₂O | ≥98% | Commercial |
| Triethylamine (TEA) | (C₂H₅)₃N | ≥99% | Commercial |
| Potassium Carbonate (K₂CO₃) | K₂CO₃ | ≥99% | Commercial |
| Dichloromethane (DCM) | CH₂Cl₂ | Anhydrous | Commercial |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | Anhydrous | Commercial |
| Palladium on Carbon (10% Pd/C) | Pd/C | - | Commercial |
| Methanol (MeOH) | CH₃OH | ACS Grade | Commercial |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | ACS Grade | Commercial |
| Hexanes | C₆H₁₄ | ACS Grade | Commercial |
Experimental Procedure
Caption: Step-by-step synthesis workflow diagram.
Step 1: Synthesis of N-(2-hydroxy-6-nitrophenyl)-2-chloropropanamide (Intermediate 1)
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To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and dropping funnel, add 2-amino-3-nitrophenol (1.0 eq).
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Dissolve the starting material in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.
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Cool the resulting solution to 0 °C using an ice bath.
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Add triethylamine (TEA, 1.2 eq) dropwise to the solution.
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Slowly add a solution of 2-chloropropionyl chloride (1.1 eq) in anhydrous DCM via the dropping funnel over 30 minutes, ensuring the temperature remains below 5 °C. The reaction of amines with acyl chlorides is highly exothermic[6].
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After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
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Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aminophenol is consumed.
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Upon completion, quench the reaction by adding deionized water. Separate the organic layer, wash with 1M HCl, saturated NaHCO₃ solution, and brine.
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Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude amide intermediate, which can be used in the next step without further purification.
Step 2: Synthesis of 8-Nitro-2-methyl-2H-benzo[b][1][2]oxazin-3(4H)-one (Intermediate 2)
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Dissolve the crude amide from Step 1 in anhydrous N,N-Dimethylformamide (DMF).
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Add finely ground anhydrous potassium carbonate (K₂CO₃, 2.5 eq) to the solution. The base facilitates the deprotonation of the phenolic hydroxyl group, initiating the cyclization[7].
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Heat the reaction mixture to 80 °C and stir for 8-12 hours. Monitor the formation of the cyclized product by TLC.
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After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water.
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The product will precipitate as a solid. Collect the solid by vacuum filtration, wash thoroughly with water, and dry under vacuum.
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Recrystallization from an ethanol/water mixture can be performed to purify the nitro-benzoxazinone intermediate.
Step 3: Synthesis of 8-Amino-2-methyl-2H-benzo[b][1][2]oxazin-3(4H)-one (Final Product)
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Place the 8-nitro-2-methyl-2H-benzo[b][1][2]oxazin-3(4H)-one (1.0 eq) and 10% Palladium on Carbon (Pd/C, 10 mol%) in a hydrogenation vessel.
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Add methanol as the solvent.
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Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas (H₂) to 50 psi.
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Stir the mixture vigorously at room temperature for 6-10 hours.
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Monitor the reaction by TLC. Upon completion, carefully vent the hydrogen gas and purge the vessel with nitrogen.
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Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with methanol.
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Combine the filtrates and concentrate under reduced pressure to obtain the crude product.
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Purify the final compound by column chromatography on silica gel using an ethyl acetate/hexanes gradient to afford 8-Amino-2-methyl-2H-benzo[b][1][2]oxazin-3(4H)-one as a pure solid.
Characterization and Structural Elucidation
A combination of spectroscopic techniques is required to confirm the identity, structure, and purity of the synthesized compound.
Caption: Analytical workflow for structural verification.
Expected Spectroscopic Data
The following table summarizes the expected analytical data based on the target structure and data from analogous compounds[2][8].
| Technique | Expected Observations |
| ¹H NMR | Aromatic Region (δ 6.5-7.5 ppm): Three coupled protons (doublet, doublet, triplet). NH₂ (δ ~4.0-5.0 ppm): Broad singlet, D₂O exchangeable. CH (δ ~4.5 ppm): Quartet, coupled to methyl protons. NH (amide, δ ~10.0 ppm): Broad singlet, D₂O exchangeable. CH₃ (δ ~1.4 ppm): Doublet, coupled to methine proton. |
| ¹³C NMR | Carbonyl (C=O): δ ~165-170 ppm. Aromatic Carbons: 6 signals in the δ 110-150 ppm range. Methine Carbon (C2): δ ~50-60 ppm. Methyl Carbon: δ ~15-20 ppm. |
| FT-IR | N-H Stretch (Amine): Two bands, ~3400-3300 cm⁻¹. N-H Stretch (Amide): ~3250 cm⁻¹. C=O Stretch (Amide): Strong absorption at ~1670-1690 cm⁻¹. C-O Stretch (Ether): ~1250 cm⁻¹. |
| Mass Spec. | Molecular Ion [M+H]⁺: Calculated for C₉H₁₁N₂O₂⁺: m/z 179.0815. Found: 179.08xx. |
| HPLC | Purity >98% with a single major peak under specified conditions (e.g., C18 column, water/acetonitrile mobile phase). |
Analytical Protocols
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Nuclear Magnetic Resonance (NMR): Dissolve ~10 mg of the sample in 0.6 mL of DMSO-d₆. Record ¹H, ¹³C, and 2D correlation spectra (COSY, HSQC) on a 400 MHz or higher spectrometer.
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Fourier-Transform Infrared (FT-IR) Spectroscopy: Record the spectrum using KBr pellets or an Attenuated Total Reflectance (ATR) accessory from 4000 to 400 cm⁻¹.
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High-Resolution Mass Spectrometry (HRMS): Analyze the sample using Electrospray Ionization (ESI) in positive ion mode to confirm the exact mass of the molecular ion.
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High-Performance Liquid Chromatography (HPLC): Assess purity using a reverse-phase C18 column. A typical method would involve a gradient elution from 95:5 to 5:95 (Water w/ 0.1% Formic Acid : Acetonitrile w/ 0.1% Formic Acid) over 20 minutes with UV detection at 254 nm.
Safety Information
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General Handling: This synthesis should be performed in a well-ventilated fume hood by trained personnel. Appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, must be worn.
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Reagent Hazards: 2-Chloropropionyl chloride is corrosive and lachrymatory. Handle with extreme care. Triethylamine and DMF are toxic and should be handled in a fume hood.
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Reaction Hazards: The initial acylation is exothermic. Hydrogenation should be conducted behind a blast shield with appropriate pressure-rated equipment. Palladium on carbon is flammable when dry and may ignite solvents; handle with care.
Conclusion
This guide presents a well-founded and detailed pathway for the synthesis and characterization of 8-Amino-2-methyl-2H-benzo[b][1][2]oxazin-3(4H)-one. By following the described protocols for synthesis, purification, and analytical verification, researchers can reliably produce and validate this valuable heterocyclic compound for further investigation in drug discovery and materials science applications.
References
Sources
- 1. Synthesis of 2H-benzo[b][1,4]oxazin-3(4H)-one derivatives as platelet aggregation inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. 8-AMINO-2-METHYL-2H-BENZO[B][1,4]OXAZIN-3(4H)-ONE CAS#: 870064-81-6 [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. ias.ac.in [ias.ac.in]
- 8. 2H-1,4-Benzoxazin-3(4H)-one linked 1,2,3-triazole derivatives and their study on inducing DNA damage in tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
